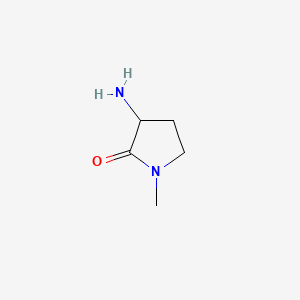

3-Amino-1-methylpyrrolidin-2-one

描述

Structure

3D Structure

属性

IUPAC Name |

3-amino-1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-7-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDMTWJWRRUJED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672425 | |

| Record name | 3-Amino-1-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119329-48-5 | |

| Record name | 3-Amino-1-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-1-methyl-2-pyrrolidinone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 3 Amino 1 Methylpyrrolidin 2 One

Stereoselective Synthesis of 3-Amino-1-methylpyrrolidin-2-one

The ability to control the three-dimensional arrangement of atoms is paramount in modern organic synthesis, particularly for producing biologically active molecules. Stereoselective synthesis of this compound focuses on the preferential formation of one stereoisomer over others. This is achieved through various strategies that leverage chiral catalysts, auxiliaries, or reagents to influence the stereochemical outcome of the reaction.

Enantioselective Approaches to Chiral this compound

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For this compound, this involves creating the chiral center at the C3 position with a specific, predetermined stereoconfiguration (either R or S). Several powerful techniques have been developed to achieve this, including asymmetric cycloadditions, ring-opening reactions of chiral precursors, biocatalytic methods, and the use of chiral auxiliaries.

Asymmetric 1,3-dipolar cycloaddition reactions represent a powerful strategy for the enantioselective construction of the pyrrolidine (B122466) ring. thieme-connect.comthieme-connect.com This method involves the reaction of an azomethine ylide with a dipolarophile. The stereoselectivity of the cycloaddition can be controlled by using a chiral catalyst or by attaching a chiral auxiliary to the dipolarophile. thieme-connect.com

In one approach, an achiral azomethine ylide precursor, such as N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine, reacts with a dipolarophile like (E)-3-benzyloxypropenoyl-(2'S)-bornane-1,2-sultam. The chiral sultam auxiliary directs the approach of the ylide, leading to a highly enantiomerically enriched bicyclic intermediate (greater than 98% enantiomeric excess). Subsequent reductions, for instance with lithium aluminum hydride, cleave the auxiliary to furnish the desired chiral pyrrolidinone derivative.

Another strategy employs the asymmetric dipolar cycloaddition of trimethylsilyldiazomethane (B103560) (Me3SiCHN2) with an auxiliary-bound methacrylate (B99206). This reaction provides access to optically active pyrazolines, which can then be transformed into 3-amino-3-methylpyrrolidin-2-one (B2365733) through reductive cleavage. thieme-connect.com The use of Oppolzer's chiral sultam auxiliary on the methacrylate has been shown to afford the pyrazoline adduct in good yield and high diastereoselectivity (94:6 mixture of diastereomers), which are readily separable. thieme-connect.com

| Dipolarophile | Ylide Precursor | Chiral Influence | Diastereomeric/Enantiomeric Excess | Reference |

| (E)-3-benzyloxypropenoyl-(2'S)-bornane-1,2-sultam | N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine | Chiral Auxiliary (Sultam) | >98% ee | |

| N-methacrylate derivative of Oppolzer's chiral sultam | Me3SiCHN2 | Chiral Auxiliary (Sultam) | 94:6 dr | thieme-connect.com |

| β-phthaliminoacrylate esters | Azomethine ylides | Copper(I)-catalyst with chiral ligand | >20:1 dr, up to >99% ee | rsc.org |

The ring-opening of chiral β-lactams provides a versatile and stereospecific route to pyrrolidinones. researchgate.net This strategy relies on the availability of enantiomerically pure β-lactams, which can be synthesized through various asymmetric methods. The inherent strain of the four-membered β-lactam ring facilitates its opening by a nucleophile, which can be followed by an intramolecular cyclization to form the five-membered pyrrolidinone ring.

For instance, an enantiospecific synthesis of the NMDA receptor antagonist (3R, 4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one has been achieved via the ring-opening of a chiral β-lactam. researchgate.net This approach ensures that the stereochemistry of the starting β-lactam is transferred to the final pyrrolidinone product. The versatility of β-lactam chemistry allows for the introduction of various substituents, making it a valuable tool for creating a library of pyrrolidinone derivatives. The synthesis of pyrrolidine-derived spiro β-lactams and their subsequent nucleophilic ring-opening has also been explored for the preparation of peptidomimetics and oligo-β-peptides. acs.org

| Chiral Precursor | Key Transformation | Stereochemical Outcome | Reference |

| Chiral β-lactam (9) | Ring-opening | Enantiospecific formation of (3R, 4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one | researchgate.net |

| Substituted bromo β-lactam alcohol | Base-induced ring-opening/elimination | Formation of vinyl β-lactams | |

| Pyrrolidine-derived spiro β-lactams | Nucleophilic ring-opening | Synthesis of enantiopure pyrrolidine-derived peptidomimetics | acs.org |

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. mdpi.comresearchgate.net Enzymes, operating under mild conditions, can catalyze reactions with high enantioselectivity. For the synthesis of optically active pyrrolidinone derivatives, several enzymatic strategies have been explored. mdpi.comacs.org

One approach involves the kinetic resolution of racemic mixtures. For example, the hydrolysis of racemic 1-(acetoxymethyl)-3,4,5-methylpyrrolidin-2-ones catalyzed by Candida antarctica lipase (B570770) B (CaLB) can selectively hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer with high optical purity. mdpi.com

Another powerful biocatalytic method is the asymmetric reductive amination of keto acids. mdpi.com Engineered amine dehydrogenases (AmDHs) have been utilized for the stereoselective synthesis of chiral lactams, including 5-methylpyrrolidin-2-one (B85660), from levulinic acid. mdpi.com An optimized AmDH variant exhibited excellent stereoselectivity, producing the (S)-enantiomer with over 99% enantiomeric excess. This one-pot, two-step process, involving the amination of the keto acid followed by spontaneous intramolecular cyclization, provides a direct and efficient route to the chiral lactam. mdpi.com

| Enzyme | Substrate | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

| Candida antarctica lipase B (CaLB) | Racemic 1-(acetoxymethyl)-3,4,5-methylpyrrolidin-2-ones | Kinetic Resolution (Hydrolysis) | Enantiopure pyrrolidinones | Varies | mdpi.com |

| Engineered Amine Dehydrogenase (AmDH) | Levulinic acid | Asymmetric Reductive Amination | (S)-5-methylpyrrolidin-2-one | >99% | mdpi.com |

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed. This strategy has been successfully applied to the synthesis of chiral this compound derivatives. researchgate.net

A notable example involves the use of a simple chiral auxiliary derived from (S)-methionine to synthesize (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one. researchgate.net The chiral auxiliary directs the stereoselective introduction of a substituent, and subsequent transformations lead to the desired product. Another well-established chiral auxiliary, pseudoephedrine, has been employed in the asymmetric synthesis of 3-substituted pyrrolidines. acs.org The conjugate addition of lithium amides derived from pseudoephedrine to α,β-unsaturated esters allows for the diastereoselective formation of the C-N bond, which is a key step in the synthesis of the pyrrolidinone ring.

The use of chiral bicyclic lactams as auxiliaries has also been reported for the asymmetric synthesis of chiral 3-aminopyrrolidines through stereoselective conjugate additions. tandfonline.com

| Chiral Auxiliary | Key Reaction | Stereochemical Control | Reference |

| (S)-methionine derivative | Alkylation | Diastereoselective alkylation | researchgate.net |

| (S,S)-(+)-Pseudoephedrine | Conjugate Addition | Diastereoselective addition of a nitrogen nucleophile | acs.org |

| Chiral Bicyclic Lactam | Conjugate Addition | Diastereoselective Michael addition | tandfonline.com |

Diastereoselective Synthesis of this compound Derivatives

Diastereoselective synthesis focuses on the formation of a specific diastereomer when a molecule with pre-existing chirality is transformed to create a new stereocenter. In the context of this compound derivatives, this often involves reactions on a chiral substrate where the existing stereocenter(s) influence the stereochemical outcome of the newly formed one.

One-pot cascade reactions are an efficient strategy for diastereoselective synthesis. For instance, a nitro-Mannich/hydroamination cascade reaction catalyzed by a combination of a base and a gold(I) catalyst has been developed for the synthesis of substituted pyrrolidines bearing three stereocenters. rsc.org This method provides the pyrrolidine products in high yields and with good to excellent diastereoselectivities.

The stereoselective reduction of dihydropyrroles is another key method. The reduction of a 2,3-disubstituted dihydropyrrole can lead to the cis-diastereoisomer, which can then be epimerized to the trans-isomer, providing access to both diastereomers. whiterose.ac.uk Similarly, the hydrogenation of substituted pyridines can yield cis-piperidines as the major product, which can also be epimerized. whiterose.ac.uk

The Reformatsky reaction, which involves the reaction of an α-haloester with an aldehyde or ketone in the presence of zinc, can also be performed diastereoselectively. theaic.org When aldehydes are used as electrophiles, syn-products are typically obtained. However, the use of chiral auxiliaries can lead to the formation of anti-products. theaic.org

| Reaction Type | Catalyst/Reagent | Stereochemical Outcome | Reference |

| Nitro-Mannich/Hydroamination Cascade | Base and Gold(I) catalyst | Good to excellent diastereoselectivity | rsc.org |

| Reduction of Dihydropyrrole | Reducing agent | cis-diastereoisomer | whiterose.ac.uk |

| Reformatsky Reaction | Zinc, Aldehyde | syn-diastereomer | theaic.org |

Functionalization Strategies and Derivatization of the Pyrrolidinone Core

The strategic modification of the this compound scaffold is key to accessing a wide array of chemical entities. These modifications can be broadly categorized into reactions involving the pyrrolidinone core itself and derivatizations at its functional groups.

Chemical Reactions of this compound

The reactivity of this compound is characterized by the interplay of its constituent functional groups: the secondary amine, the lactam carbonyl, and the pyrrolidinone ring.

The amino group of this compound can undergo oxidation. Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (B83412) (KMnO₄) can be employed for this transformation. The specific products of these reactions are dependent on the reaction conditions and the strength of the oxidizing agent used. For instance, oxidation of a similar compound, (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one, can lead to the formation of a ketone or aldehyde.

The synthesis of this compound often involves the amination of a suitable pyrrolidinone precursor. One common method is the acid-catalyzed cyclization or amination of pyrrolidinone derivatives. For instance, a multifaceted approach involving a multicomponent reaction (MCR), followed by amination and stereoselective reduction, has been utilized to synthesize new pyrrolidine-based iminosugars. orientjchem.org This highlights the importance of amination in constructing the core structure. Another approach involves the reductive amination of γ-keto acids, such as levulinic acid, with various amines in the presence of a catalyst. researchgate.net Furthermore, a highly regioselective sp3 C-H amination of aryl amides with N-substituted pyrrolidin-2-ones has been developed using an Fe(II) complex catalyst. researchgate.net

The pyrrolidinone ring and its substituents are susceptible to nucleophilic attack. The amino group can participate in nucleophilic substitution reactions, leading to a variety of substituted derivatives. For example, this compound reacts with 4-bromopyridine-2-carbaldehyde (B130245) in the presence of magnesium sulfate (B86663) to yield 3-[(E)-(4-bromo-2-pyridyl)methyleneamino]-1-methyl-pyrrolidin-2-one. In a different context, studies on dichlorobenzoquinoline have shown that nucleophilic substitution with sodium azide (B81097) in N-methylpyrrolidin-2-one (NMP) is regioselective. chem-soc.si

DFT calculations have indicated that the nucleophilic addition of methylamine (B109427) to a pyrrolinone ring is kinetically favored, allowing for selective functionalization at the 3-position.

Synthesis of Conjugates and Hybrid Molecules Incorporating this compound

The versatile structure of this compound makes it an attractive building block for the synthesis of conjugates and hybrid molecules. These molecules often combine the pyrrolidinone scaffold with other pharmacologically active moieties to enhance or modify their biological activity.

Molecular hybridization techniques have been employed to synthesize combination drugs, for example, in the development of antimalarial agents. nih.gov One strategy involves linking different pharmacophores through various linkers. For instance, conjugates of 4-aminoquinoline (B48711) and cinnamic acid have been synthesized and shown to possess drug-like properties. nih.gov In a similar vein, the synthesis of amino acid conjugates to 2-imino-3-methylene-5-carboxypyrrolidine has been reported, where the conjugated iminomethylene moiety is implicated as a Michael acceptor. nih.gov

The use of N-methylpyrrolidin-2-one (NMP) as a solvent has been noted in the synthesis of amide-tethered 4-aminoquinoline-naphthalimides. researchgate.net This solvent facilitates the coupling of different molecular fragments.

Derivatization at the Amino and Carbonyl Functionalities of this compound

The amino and carbonyl groups of this compound are primary sites for derivatization, allowing for the introduction of a wide range of functional groups and the modulation of the molecule's properties.

The amino group can be acylated, alkylated, or used in the formation of Schiff bases. For example, the reaction with 4-bromopyridine-2-carbaldehyde mentioned earlier is a derivatization at the amino group. The carbonyl group, on the other hand, can undergo reduction or participate in addition reactions. The reduction of the carbonyl group in a related compound, 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one, using agents like sodium borohydride (B1222165) or lithium aluminum hydride, yields the corresponding alcohol.

Staudinger reaction of azido-derivatives of benzo[f]quinolinone with triphenylphosphine (B44618) (TPP) leads to the formation of corresponding phosphazenes, which is another example of derivatization at a nitrogen-containing functionality. chem-soc.si

Advanced Applications in Medicinal and Pharmaceutical Chemistry Research

3-Amino-1-methylpyrrolidin-2-one as a Privileged Scaffold in Drug Discovery

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. The this compound core is recognized as such due to its ability to serve as a foundation for the development of ligands for various receptors and enzymes. The five-membered ring structure offers a degree of conformational flexibility that can be fine-tuned through substitution, allowing for the exploration of the three-dimensional space of a target's binding pocket. nih.gov The presence of the amino group provides a key interaction point, often forming hydrogen bonds or salt bridges with amino acid residues in the target protein.

The synthesis of derivatives based on the this compound scaffold is a central focus in the development of new drugs. Medicinal chemists employ various synthetic strategies to modify this core structure, aiming to enhance potency, selectivity, and pharmacokinetic properties. A common approach involves the acylation or alkylation of the 3-amino group to introduce diverse substituents that can interact with specific pockets of the target protein.

For instance, in the pursuit of novel dual inhibitors of Abl and PI3K kinases, a series of compounds incorporating the (S)-3-aminopyrrolidine scaffold were designed and synthesized. nih.gov This was based on the rationale that combining the inhibitory activities against these two kinases could lead to improved anticancer effects. nih.gov The synthetic route typically involves coupling the (S)-3-aminopyrrolidine core with various carboxylic acids or sulfonyl chlorides to generate a library of amides and sulfonamides for biological evaluation.

Another example is the synthesis of novel 5-HT3 receptor ligands, where the pyrrolidone structure was used as a constrained scaffold. nih.gov The design strategy focused on creating conformationally restricted derivatives of known 5-HT3 antagonists to probe the receptor's binding site. nih.gov This led to the synthesis of compounds where the this compound moiety was incorporated into more complex polycyclic systems.

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity and for optimizing lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into the structural requirements for potent and selective inhibition of various targets.

In the development of GlyT1 inhibitors, for example, SAR studies revealed that the nature of the substituent on the 3-amino group is critical for activity. nih.gov Lipophilic and aromatic groups were often found to enhance potency. nih.gov Furthermore, the stereochemistry at the 3-position of the pyrrolidinone ring was shown to have a significant impact on the inhibitory activity.

The following table summarizes some key SAR findings for this compound analogs targeting different biological targets:

Table 1: Structure-Activity Relationship (SAR) of this compound Analogs

| Target | Scaffold Modification | Effect on Activity | Reference |

| GlyT1 | Introduction of a [3.3.0] bicyclic system as a piperidine (B6355638) bioisostere | Resulted in potent GlyT1 inhibitors | nih.gov |

| 5-HT3 Receptor | Quinuclidine (B89598) derivative of the pyrrolidone | Subnanomolar affinity, comparable to granisetron | nih.gov |

| Abl/PI3K Kinases | (S)-3-aminopyrrolidine scaffold | Moderate inhibition of both Abl and PI3K kinases | nih.gov |

| CXCR4 Receptor | Methyl group at the 3-position of the pyridine (B92270) ring attached to the pyrrolidine (B122466) | Excellent binding affinity (IC50 = 79 nM) | nih.gov |

Exploration of Stereochemical Influence on Biological Profiles of this compound Derivatives

The this compound scaffold possesses a chiral center at the 3-position, meaning it can exist as two enantiomers, (R) and (S). The stereochemical orientation of the amino group can have a profound effect on the biological activity of its derivatives, as enantiomers can interact differently with the chiral environment of a biological target.

For instance, in the case of GlyT1 inhibitors, enantioselective inhibition has been observed. nih.gov One enantiomer often exhibits significantly higher potency than the other, highlighting the importance of a specific spatial arrangement of the pharmacophoric groups for optimal binding to the transporter. Similarly, the stereochemistry of substituents on the pyrrolidine ring can influence the ring's conformation, which in turn affects the molecule's ability to fit into the binding site of a receptor or enzyme. nih.gov

Research on 5-HT3 receptor ligands also demonstrated the critical role of stereochemistry. nih.gov The (S)-enantiomer of a quinuclidine derivative showed high affinity, comparable to the reference compound granisetron. nih.gov In contrast, the functional behavior of these ligands, whether they act as agonists or antagonists, was found to be influenced by the stereochemical features of both the azabicyclo moiety and the heteroaromatic portion of the molecule. nih.gov

Investigation of Biochemical Interactions and Mechanism of Action Studies of this compound Derivatives

Understanding the biochemical interactions and mechanism of action of this compound derivatives is essential for their development as therapeutic agents. These studies often involve a combination of in vitro and in vivo experiments to elucidate how these compounds interact with their biological targets at a molecular level.

Derivatives of this compound have been extensively investigated as inhibitors of various enzymes, with notable success in the areas of N-methyl-D-aspartate (NMDA) receptor antagonism and glycine (B1666218) transporter 1 (GlyT1) inhibition.

NMDA Receptor Antagonists: The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory formation. nih.govnih.gov However, overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, implicating them in a variety of neurological disorders. nih.gov Certain pyrrolidinone derivatives have been developed as NMDA receptor antagonists. For example, (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one (L-687,414) is a selective antagonist at the glycine site of the NMDA receptor. researchgate.net These antagonists can modulate the activity of the receptor, offering potential therapeutic benefits in conditions associated with excessive NMDA receptor activation. nih.govwikipedia.org

GlyT1 Inhibitors: Glycine transporter 1 (GlyT1) is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating the concentration of this neurotransmitter. nih.gov Since glycine acts as a co-agonist at the NMDA receptor, inhibiting GlyT1 can lead to an increase in synaptic glycine levels, which in turn enhances NMDA receptor function. nih.govnih.gov This has led to the development of GlyT1 inhibitors as a potential treatment for schizophrenia and other disorders associated with NMDA receptor hypofunction. nih.govd-nb.info Derivatives of this compound have been explored as potent and selective GlyT1 inhibitors. nih.gov

The following table provides examples of this compound derivatives and their inhibitory activities against specific enzymes.

Table 2: Enzyme Inhibition by this compound Derivatives

| Derivative | Target Enzyme | Type of Inhibition | Reference |

| (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one (L-687,414) | NMDA Receptor (glycine site) | Antagonist | researchgate.net |

| VU0240391 | GlyT1 | Inhibitor | nih.gov |

| (S)-3-aminopyrrolidine derivatives | Abl and PI3K kinases | Dual Inhibitors | nih.gov |

Receptor Binding and Modulation Research of Pyrrolidinone-Based Ligands

Beyond enzyme inhibition, pyrrolidinone-based ligands have been shown to bind to and modulate the activity of various receptors. These studies are crucial for identifying new therapeutic targets and for understanding the pharmacological profile of these compounds.

For example, novel derivatives of this compound have been designed and synthesized as potent 5-HT3 receptor ligands. nih.gov Binding assays using radiolabeled ligands have demonstrated that some of these compounds exhibit subnanomolar affinity for the 5-HT3 receptor. nih.gov Functional assays have further characterized these compounds as either antagonists or agonists, revealing a complex interplay between their structure and their effect on receptor function. nih.gov

More recently, the pyrrolidinone scaffold has been investigated in the context of dopamine (B1211576) D3 receptor modulation. acs.org A high-throughput screen identified a lead compound with a pyrrolidinone core that acts as a positive allosteric modulator (PAM)-antagonist of the D3 receptor. acs.org This dual activity is of significant interest as it may offer a unique therapeutic profile for the treatment of neuropsychiatric disorders. acs.org

Influence on Neurotransmitter Systems and Related Biological Pathways

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for their activity in the central nervous system (CNS). While specific research on the direct influence of this compound on neurotransmitter systems is not extensively documented in publicly available literature, preliminary investigations and the activities of structurally related compounds suggest potential interactions.

Some derivatives of pyrrolidinone are noted for their stimulant properties on the central nervous system. The presence of an amino group and a methyl substitution on the pyrrolidinone ring, as seen in this compound, may influence its binding affinity to various receptors and enzymes within the CNS. For instance, the amino and methyl groups could potentially enhance its interaction with ionotropic glutamate (B1630785) receptors when compared to unsubstituted pyrrolidinones. Glutamate is a primary excitatory neurotransmitter in the brain, and modulation of its receptors can have significant effects on neuronal activity. nih.gov

Furthermore, the structure of this compound suggests it could serve as a precursor or building block for molecules targeting various neurotransmitter systems. The general class of neuropeptides and small-molecule amine transmitters, such as dopamine, norepinephrine, and serotonin, are crucial for brain function. uni.lusmolecule.com The development of small molecules that can mimic or modulate the action of these endogenous ligands is a key area of neuropharmacology.

While concrete data from receptor binding or functional assays for this compound is scarce in the reviewed literature, the potential for its derivatives to interact with neurotransmitter pathways remains an area of interest for further investigation. The hydrochloride salt form of the compound is noted to have improved aqueous solubility, which is a desirable property for potential therapeutic agents, facilitating administration and bioavailability studies.

Development of Peptidomimetics and Amino Acid Analogs from this compound

Peptidomimetics are compounds that are designed to mimic the structure and function of peptides but with improved properties such as enhanced stability against enzymatic degradation, better oral bioavailability, and increased receptor selectivity. nih.govnih.gov The rigid, cyclic structure of this compound makes it an attractive scaffold for the development of peptidomimetics and constrained amino acid analogs.

The incorporation of this pyrrolidinone structure into a peptide backbone can induce specific conformational constraints, such as mimicking β-turns. drugbank.com Beta-turns are secondary structures in proteins that are crucial for molecular recognition and biological activity. By using a rigid scaffold like this compound, chemists can create dipeptide mimics that lock the peptide chain into a desired conformation, thereby enhancing its binding affinity to a biological target. drugbank.com

The synthesis of dipeptide analogues containing a pyrrolidinone core has been reported, demonstrating the utility of this class of compounds in peptidomimetic design. The process often involves the coupling of the amino group of the pyrrolidinone with the carboxyl group of an amino acid, or vice versa. The N-methylation present in this compound can also contribute to improved pharmacokinetic properties of the resulting peptidomimetic. drugbank.com

Moreover, this compound can be considered a non-proteinogenic amino acid analog. atomscientific.com The use of such unnatural amino acids is a powerful strategy in peptide and protein engineering to create molecules with novel functions or enhanced stability. nih.gov The pyrrolidinone ring imposes a specific geometry on the side chain and the backbone, which can be exploited to design peptides with tailored three-dimensional structures.

Role As a Chiral Building Block and Ligand in Asymmetric Catalysis

3-Amino-1-methylpyrrolidin-2-one in the Enantioselective Synthesis of Complex Chiral Molecules

The inherent chirality and functional group arrangement of this compound make it a valuable starting material for the synthesis of more complex chiral molecules. Its structure serves as a scaffold upon which additional stereocenters and functionalities can be built with a high degree of stereocontrol.

The synthesis of substituted pyrrolidines and piperidines, which are core structures in many natural products and pharmaceuticals, can be achieved using methodologies that rely on chiral pyrrolidine-based precursors. researchgate.net For instance, proline-catalyzed asymmetric α-amination of aldehydes, followed by reductive amination, provides an efficient route to 1,2-diamines, which can be cyclized to form enantiomerically enriched 2-aminomethyl and 3-amino pyrrolidines and piperidines. researchgate.net This strategy underscores the value of chiral amine precursors in building complex heterocyclic systems.

A direct application illustrating the use of a related scaffold is the synthesis of the bioactive molecule (R)-1-((S)-1-methylpyrrolidin-2-yl)-5-phenylpentan-2-ol. acs.org This synthesis was accomplished using a proline-catalyzed sequential α-aminoxylation/α-amination and Horner-Wadsworth-Emmons olefination of aldehydes, demonstrating a powerful method for constructing chiral 1,3-amino alcohols. acs.org While the starting material is not this compound itself, the product contains the closely related 1-methylpyrrolidin-2-yl moiety, highlighting the synthetic utility of this structural class as a chiral building block. acs.org

Furthermore, chiral lactams like 5-methylpyrrolidin-2-one (B85660) derivatives are prevalent in a wide range of biologically active compounds and serve as key pharmacophores. mdpi.com The synthesis of these chiral lactams from readily available sources like levulinic acid through asymmetric catalysis showcases the importance of such building blocks in medicinal chemistry. mdpi.com

| Product Molecule | Key Synthetic Strategy | Precursor Type | Application/Significance |

| Enantioenriched 2-aminomethyl and 3-amino pyrrolidines/piperidines | Proline-catalyzed asymmetric α-amination and reductive amination | Aldehydes, Chiral Amines | Synthesis of complex heterocyclic systems |

| (R)-1-((S)-1-methylpyrrolidin-2-yl)-5-phenylpentan-2-ol | Sequential α-aminoxylation/α-amination and HWE olefination | Aldehydes, Proline | Synthesis of bioactive 1,3-amino alcohols acs.org |

| Chiral 5-methylpyrrolidin-2-one | Asymmetric reductive amination of levulinic acid | Levulinic Acid | Key pharmacophore in pharmaceuticals mdpi.com |

Design and Synthesis of Chiral Ligands Derived from this compound

The structural framework of this compound is an excellent platform for designing and synthesizing novel chiral ligands for asymmetric catalysis. The amino group provides a convenient handle for introducing other coordinating groups, while the rigid pyrrolidinone ring helps to create a well-defined chiral environment around a metal center.

A common strategy involves utilizing natural amino acids like (S)-proline, a precursor to the pyrrolidinone core, to generate sophisticated ligands. For example, the chiral ligand [(S)-1-(((S)-1-methylpyrrolidin-2-yl) methyl) pyrrolidin-2-yl] diphenylmethanol (B121723) was successfully synthesized from natural proline. researchgate.net This synthesis demonstrates how the pyrrolidine (B122466) ring system can be elaborated into multidentate ligands capable of coordinating with metal ions.

Another example is the synthesis of chiral salalen ligands derived from (S)-proline and substituted salicylaldehydes. nih.gov These ligands, when complexed with Cu(II), have been shown to be effective catalysts in the asymmetric Henry reaction. The substituents on the salicylaldehyde (B1680747) moiety were found to have a significant effect on the enantioselectivity of the reaction, indicating that the ligand structure can be fine-tuned to optimize catalytic performance. nih.gov

The development of chiral β-amino alcohols derived from amino acids is another fruitful area. These ligands have been successfully employed in various metal-catalyzed reactions. For instance, a series of chiral β-amino alcohols derived from (S)-leucine, valine, and phenylalanine were effective in nickel-catalyzed conjugate additions of diethylzinc (B1219324) to chalcones, achieving high enantioselectivity (up to 92% ee). researchgate.net Similarly, diphenyl(1-methylpyrrolidin-2-yl)methanol has been used as a chiral catalyst in the enantioselective addition of dialkylzincs to aldehydes. clockss.orgacs.org

| Ligand Class | Precursor | Synthetic Approach | Application |

| Diphenylmethanol-pyrrolidine | (S)-Proline | Grignard addition to protected proline | Enantioselective additions researchgate.net |

| Salalen Ligands | (S)-Proline, Salicylaldehydes | Condensation | Asymmetric Henry reaction nih.gov |

| β-Amino Alcohols | (S)-Leucine, Valine, Phenylalanine | Reduction of amino acids | Ni-catalyzed conjugate addition researchgate.net |

| Diphenyl(1-methylpyrrolidin-2-yl)methanol | 1-methylpyrrolidin-2-carboxylic acid | Grignard reaction | Enantioselective dialkylzinc additions clockss.orgacs.org |

Application in Organocatalysis and Metal-Catalyzed Asymmetric Transformations

Derivatives of this compound have found significant use as catalysts in both organocatalysis and metal-catalyzed asymmetric reactions. The pyrrolidine scaffold is central to many highly effective organocatalysts, most notably proline and its derivatives, which mimic enzymatic catalysis.

In metal-catalyzed transformations, chiral ligands incorporating the pyrrolidinone structure create a specific steric and electronic environment that directs the stereochemical outcome of the reaction. Chiral salalen ligands derived from (S)-proline, when complexed with Cu(OAc)₂, catalyze the asymmetric Henry reaction between various benzaldehydes and nitromethane (B149229), yielding products with high enantiomeric excess (up to 92% ee). nih.gov For example, the reaction between 4-nitrobenzaldehyde (B150856) and nitromethane using a specific Cu(II)-salalen complex afforded the corresponding nitro-aldol product in 85% yield and 88% ee. nih.gov

In the realm of organocatalysis, pyrrolidine-based structures are paramount. Pyrrolidine-based chiral ionic liquids have been developed and used as efficient and recyclable organocatalysts for asymmetric Michael addition reactions of ketones to nitroolefins, achieving high yields and excellent stereoselectivities (up to 99% ee). researchgate.net Similarly, N-sulfinylpyrrolidine-containing ureas and thioureas act as effective bifunctional organocatalysts. nih.gov For instance, a sulfinylurea catalyst promoted the Michael addition of thioacetic acid to nitroalkenes, providing a route to chiral β-aminothiols with high selectivity. nih.gov

The table below summarizes the performance of catalysts derived from or related to the pyrrolidinone structure in various asymmetric transformations.

| Reaction Type | Catalyst System | Substrates | Yield | Enantiomeric Excess (ee) |

| Asymmetric Henry Reaction | Cu(II)-Salalen complex | 4-Nitrobenzaldehyde, Nitromethane | 85% | 88% nih.gov |

| Asymmetric Henry Reaction | Cu(II)-Salalen complex | Substituted Benzaldehydes, Nitromethane | 22-99% | 66-92% nih.gov |

| Asymmetric Michael Addition | Pyrrolidine-based chiral ionic liquid | Ketones, Nitroolefins | up to 100% | up to 99% researchgate.net |

| Michael Addition | N-Sulfinylurea organocatalyst | Thioacetic acid, Nitroalkenes | High | High nih.gov |

Development of Ionic Liquids Incorporating Pyrrolidinone Structures as Catalysts

Ionic liquids (ILs) are salts with low melting points that are gaining attention as environmentally benign solvents and catalysts. Incorporating a chiral pyrrolidinone structure into the cation or anion of an ionic liquid can create a chiral reaction medium or a recyclable chiral catalyst.

A novel series of pyrrolidine-based chiral pyridinium (B92312) ionic liquids have been synthesized from commercially available (S)-(2-aminomethyl)-1-N-Boc-pyrrolidine. researchgate.net These chiral ILs have proven to be highly efficient and recyclable organocatalysts for the asymmetric Michael addition of ketones to nitroolefins, affording products with high yields, diastereoselectivities, and enantioselectivities. researchgate.net The nature of the anion (e.g., Cl⁻) was found to influence the stereochemical outcome of the reaction. researchgate.net

Protic acidic ionic liquids (PAILs) based on N-methyl-2-pyrrolidone have been prepared and used as catalysts for the oxidative-extractive deep desulfurization of diesel fuel. ijcce.ac.ir For example, [Hnmp][HCOO] (N-methyl-2-pyrrolidone formate) achieved a desulfurization yield of 99% for certain sulfur compounds at 40 °C. ijcce.ac.ir While not chiral, this application demonstrates the utility of the pyrrolidinone core in designing functional ionic liquids for catalysis.

Pyrrolidinium-based ionic liquids are also used as electrolytes and as alternatives to conventional acids in catalyzed reactions. alfa-chemistry.com Their properties can be tuned by changing the anion (e.g., HSO₄⁻, CH₃COO⁻). alfa-chemistry.com Furthermore, platinum complexes with pyrrolidine derivatives have been synthesized, which, although having high melting points, possess an ionic structure that influences their catalytic activity and stability in processes like hydrosilylation. mdpi.com

| Ionic Liquid Type | Pyrrolidinone Core | Anion Example | Catalytic Application | Key Finding |

| Chiral Pyridinium IL | (S)-2-(aminomethyl)pyrrolidine | Cl⁻ | Asymmetric Michael Addition | Recyclable catalyst, high yield and ee (up to 99%) researchgate.net |

| Protic Acidic IL (PAIL) | N-methyl-2-pyrrolidone | HCOO⁻ | Oxidative Desulfurization | 99% desulfurization of DBT at 40°C ijcce.ac.ir |

| Pyrrolidinium IL | Pyrrolidinium cation | HSO₄⁻, CH₃COO⁻ | General Acid Catalysis | Alternative to conventional acids alfa-chemistry.com |

| Platinate Complexes | Pyrrolidine derivative | [PtCl₄]²⁻, [PtCl₆]²⁻ | Hydrosilylation | Ionic structure influences catalytic activity and stability mdpi.com |

Computational Chemistry and Theoretical Investigations of 3 Amino 1 Methylpyrrolidin 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity of Pyrrolidinone Systems

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of pyrrolidinone systems. nih.govresearchgate.net These methods allow for the detailed analysis of molecular orbitals, charge distribution, and the prediction of chemical behavior.

Research on related pyrrolidinone structures has utilized DFT and Hartree-Fock methods with basis sets like 6-311++G(d,p) to calculate molecular geometry, vibrational frequencies, and chemical shifts. researchgate.net Such studies provide a foundational understanding of the electronic properties that govern the reactivity of the pyrrolidinone ring. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) helps in identifying the regions of a molecule that are most likely to be involved in chemical reactions. nih.govresearchgate.net

Furthermore, quantum chemical methods are employed to investigate reaction mechanisms. For example, the thermal reaction between N-methyl-2-pyrrolidinone (NMP) and carbon disulfide has been studied using DFT to determine transition states and intermediates, thereby clarifying the reaction pathways. researchgate.net These computational approaches can predict activation energies and rate constants, offering a microscopic view of the chemical processes. researchgate.net The application of these theoretical frameworks to 3-Amino-1-methylpyrrolidin-2-one can provide valuable predictions about its reactivity and potential chemical transformations.

Table 1: Quantum Chemical Calculation Methods and Applications

| Method | Application | Key Findings | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity, and reaction mechanisms. | Provides insights into frontier molecular orbitals, charge distribution, and activation energies. nih.govresearchgate.netresearchgate.net | nih.govresearchgate.netresearchgate.net |

| Hartree-Fock (HF) | Calculation of molecular geometry and vibrational frequencies. | Used in conjunction with DFT for a comprehensive understanding of molecular properties. researchgate.net | researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Derivatives

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational landscape of molecules like this compound and its derivatives.

MD simulations provide a dynamic picture of molecular behavior over time, revealing how the molecule flexes, and its side chains move. nih.gov These simulations have been applied to various pyrrolidinone derivatives to understand their stability and interactions. nih.govnih.gov For example, 100 ns MD simulations have been used to study the stability of pyrrolidin-2-one derivatives complexed with biological targets like acetylcholinesterase. nih.gov Such studies often reveal that specific conformations are preferred for binding and can highlight the importance of certain structural features. nih.govnih.gov

In Silico Modeling of Biological Interactions and Target Prediction (e.g., Docking Simulations)

In silico modeling, particularly molecular docking, is a cornerstone of modern drug discovery and is used to predict the binding orientation and affinity of a small molecule to a biological target, typically a protein. This approach has been widely used for pyrrolidinone derivatives to identify potential biological targets and to understand the molecular basis of their activity. nih.govnih.gov

Docking studies involve placing a model of the small molecule into the binding site of a protein and calculating a "docking score" that estimates the binding affinity. nih.govmdpi.com For example, derivatives of pyrrolidin-2-one have been docked into the active site of acetylcholinesterase, with some compounds showing higher docking scores than the known drug donepezil, suggesting they could be potent inhibitors. nih.gov Similarly, docking simulations have been used to study the interaction of pyrrolidine (B122466) derivatives with myeloid cell leukemia-1 (Mcl-1) inhibitors and the epidermal growth factor receptor (EGFR). nih.govnih.gov

These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net The insights gained from docking studies can guide the synthesis of new derivatives with improved binding affinities and biological activities. nih.govnih.gov Furthermore, combining docking with other in silico methods like ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can help in the early stages of drug development to select promising candidates with favorable drug-like properties. nih.gov

Table 2: In Silico Modeling Techniques and Their Applications

| Technique | Application | Information Gained | References |

|---|---|---|---|

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor. | Identifies key interactions (hydrogen bonds, hydrophobic interactions) and provides a binding score. nih.govnih.govmdpi.comnih.govresearchgate.net | nih.govnih.govmdpi.comnih.govresearchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of molecules over time. | Reveals conformational changes, flexibility, and stability of ligand-receptor complexes. nih.govnih.govnih.gov | nih.govnih.govnih.gov |

Advanced Spectroscopic and Analytical Methodologies for Characterization of 3 Amino 1 Methylpyrrolidin 2 One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-Amino-1-methylpyrrolidin-2-one. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for the verification of the core structure.

Stereochemical and Conformational Insights: The five-membered pyrrolidinone ring is not planar and typically adopts an envelope conformation. For 3-substituted N-methyl-2-pyrrolidinones, this results in the substituent at the C3 position assuming either a pseudo-axial or pseudo-equatorial orientation. researchgate.net The conformational equilibrium between these two states can be studied using NMR. The analysis of ³J(HH) coupling constants, which are sensitive to the dihedral angle between adjacent protons, is a primary tool for this purpose. researchgate.net

Studies on related 3-substituted 1-methyl-2-pyrrolidinone (B7775990) derivatives have shown that the five-membered ring exists in an envelope conformation. researchgate.net The stability of the pseudo-axial versus the pseudo-equatorial conformer is influenced by electronic and steric effects, including hyperconjugative interactions. researchgate.netacs.org For instance, in some derivatives, the pseudo-axial conformer is found to be the most stable, a preference that can be modulated by the substituent's size and electronegativity. researchgate.net

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Exchange Spectroscopy (EXSY), are particularly powerful for distinguishing between stable diastereomers and those that are equilibrating at room temperature. acs.org These methods can detect chemical exchange, providing definitive proof of conformational dynamics. acs.org

| Technique | Application | Key Parameters | Information Gained |

|---|---|---|---|

| ¹H NMR | Conformational Analysis | ³J(HH) coupling constants | Dihedral angles, conformer population |

| ¹³C NMR | Structural Verification | Chemical shifts | Carbon skeleton confirmation |

| 2D NOESY/EXSY | Dynamic Processes | Cross-peaks | Detection of equilibrating conformers/isomers |

Mass Spectrometry (MS) in Structural Analysis and Reaction Monitoring

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₅H₁₀N₂O. nih.gov

Structural Analysis and Fragmentation: In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as its protonated molecule, [M+H]⁺, with a predicted m/z of 115.08659. uni.lu Other adducts, such as with sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be detected. uni.lu Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the parent ion. For amine-containing compounds, fragmentation often occurs at the N-Cα and Cα-Cβ bonds. acs.org The fragmentation pattern provides corroborating evidence for the proposed structure.

Reaction Monitoring: Mass spectrometry is also an invaluable tool for real-time reaction monitoring in the synthesis of pyrrolidinone derivatives. acs.org By tracking the disappearance of reactants and the appearance of intermediates and the final product, reaction conditions can be optimized for yield and purity. acs.orgresearchgate.net For instance, in syntheses involving 1-methylpyrrolidine-2-thione, MS can monitor the progress of coupling reactions by detecting the mass of the desired product. researchgate.net Online MS techniques, particularly those coupled with electrochemistry, can even detect and identify short-lived reactive intermediates like α-amino radical cations and iminium cations, providing deep mechanistic insights into reactions involving tertiary amines. rsc.org

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 115.08659 |

| [M+Na]⁺ | 137.06853 |

| [M+K]⁺ | 153.04247 |

| [M+NH₄]⁺ | 132.11314 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound by probing its bond vibrations.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include:

N-H stretching: The primary amine (NH₂) group will exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region.

C=O stretching: A strong, sharp absorption band for the tertiary amide (lactam) carbonyl group is expected around 1680-1700 cm⁻¹. This is a highly characteristic peak for pyrrolidinones.

C-H stretching: Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups will appear just below 3000 cm⁻¹.

N-H bending: The bending vibration (scissoring) of the primary amine typically appears in the 1590-1650 cm⁻¹ range.

Studies on related N-methylpyrrolidinone (NMP) systems show the characteristic carbonyl stretch, which can be sensitive to the local chemical environment. researchgate.net The appearance of N-H stretching bands can confirm the presence of the amino group. researchgate.net

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The C-C backbone, C-N, and symmetric C-H vibrations are often more prominent in the Raman spectrum. For amino acids and related compounds, Surface-Enhanced Raman Spectroscopy (SERS) can be a powerful tool to study the molecule's interaction with metal surfaces, revealing the orientation and competitive interactions of different functional groups. sci-hub.se In pyrrolidinone-based systems, Raman spectroscopy has been used to identify changes in the graphitic structure of carbon nanotubes upon functionalization with pyrrolidine (B122466) rings, highlighting its utility in analyzing derivatives and composite materials. mdpi.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Tertiary Amide (Lactam) | C=O Stretch | 1680 - 1700 (strong) |

| Primary Amine (R-NH₂) | N-H Bend | 1590 - 1650 |

| Alkyl Groups (CH₂, CH₃) | C-H Stretch | 2850 - 2960 |

X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.netuoa.gr It provides precise data on bond lengths, bond angles, and torsion angles, allowing for the unambiguous confirmation of connectivity and conformation.

Absolute Stereochemistry: For chiral molecules like this compound, single-crystal X-ray diffraction is the most powerful technique for determining the absolute configuration (R or S) of the stereocenter at the C3 position. researchgate.netresearchgate.net By analyzing the anomalous dispersion of X-rays by the atoms, the absolute stereostructure can be clearly and unambiguously established. researchgate.net While NMR and other spectroscopic methods provide crucial information on relative stereochemistry and conformation in solution, X-ray crystallography gives the final, unequivocal structure in the solid state. researchgate.netnih.gov

Solid-State Structure: The crystal structure reveals how molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding. In the case of this compound, the primary amine and the carbonyl group are capable of acting as hydrogen bond donors and acceptors, respectively, which would likely play a significant role in dictating the solid-state architecture. The data obtained from X-ray crystallography, including atomic coordinates and displacement parameters, serves as the ultimate benchmark for validating computational models and interpreting data from other analytical techniques. nih.govresearchgate.net

Future Research Directions and Emerging Applications of 3 Amino 1 Methylpyrrolidin 2 One

Novel Synthetic Methodologies for Enhanced Sustainability and Scalability

The industrial and pharmaceutical demand for pyrrolidinone derivatives necessitates the development of synthetic routes that are not only efficient but also environmentally benign and scalable. Research is pivoting away from traditional multi-step syntheses towards more elegant and sustainable strategies.

A primary future direction is the adoption of bio-based feedstocks. For instance, processes are being developed to convert biomass-derived levulinic acid into various pyrrolidones. researchgate.net This approach leverages a renewable starting material to create the core pyrrolidinone structure, representing a significant step towards green chemistry. researchgate.net While direct synthesis of 3-Amino-1-methylpyrrolidin-2-one from levulinic acid is a forward-looking goal, the established conversion to N-substituted-5-methyl-2-pyrrolidones demonstrates the viability of this platform. researchgate.net

Furthermore, novel cyclization reactions are being explored to construct the pyrrolidinone ring with greater efficiency. Advanced one-pot methods, such as the [2 + 1 + 1 + 1] cyclization to form highly substituted β-pyrrolidinones from simple starting materials, offer a pathway to improved scalability and reduced waste. researchgate.net Such strategies, which enable the construction of multiple carbon-carbon and carbon-nitrogen bonds in a single operation, are at the forefront of synthetic innovation. researchgate.net

| Synthetic Strategy | Potential Starting Materials | Key Advantages |

| Bio-based Synthesis | Levulinic Acid (from biomass) | Utilizes renewable feedstocks, enhances sustainability. researchgate.net |

| Multi-component Cyclization | Aryl methyl ketones, primary amines, ethyl nitroacetate | High efficiency, one-pot reaction, construction of multiple bonds simultaneously. researchgate.net |

| Iodocyclization Reactions | Allylic amines | Provides a practical approach to functionalized bicyclic and heterocyclic structures. researchgate.net |

These emerging methodologies promise to make this compound and its derivatives more accessible for widespread application, aligning chemical manufacturing with principles of sustainability and economic efficiency.

Expansion into New Therapeutic Areas and Advanced Target Identification

The structural motifs within this compound suggest its potential utility across a range of therapeutic areas, beyond currently explored applications. The hydrochloride salt of the compound is already noted for its potential as a central nervous system (CNS) stimulant, likely through interactions with specific enzymes and receptors. Future research will focus on precisely identifying these biological targets to develop more selective and effective agents.

The true potential may lie in leveraging the scaffold to target diseases where related structures have shown promise. For example, the parent compound, 3-Aminopyrrolidin-2-one (B1279418), is used as a building block for creating inhibitors of the angiotensin-converting enzyme (ACE) for hypertension, antagonists for the melanin-concentrating hormone receptor (MCH-1R) in appetite and depression-related disorders, and modulators of β-amyloid peptide synthesis for Alzheimer's disease. chemicalbook.com This precedent strongly suggests that this compound could serve as a valuable precursor for novel drugs in these and other challenging therapeutic fields.

Emerging research into novel biological targets further broadens the horizon. A notable example is N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase involved in regulating pain and inflammation. nih.gov Structurally similar 3-aminoazetidin-2-one (B3054971) derivatives have been identified as potent NAAA inhibitors, suggesting that the 3-amino-pyrrolidin-2-one core could be adapted to target this enzyme. nih.gov

Perhaps one of the most exciting future applications is in the field of targeted protein degradation. A structurally related compound, 3-amino-1-methylpyrrolidine-2,5-dione, is classified as a "Protein Degrader Building Block". calpaclab.com This indicates a potential role for this compound in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other advanced therapeutic modalities that selectively eliminate disease-causing proteins.

| Potential Therapeutic Target | Associated Disease Area | Rationale / Evidence from Related Compounds |

| Angiotensin-Converting Enzyme (ACE) | Hypertension, Cardiovascular Disease | The parent 3-aminopyrrolidin-2-one is a known precursor for ACE inhibitors. chemicalbook.com |

| Melanin-Concentrating Hormone Receptor 1 (MCH-1R) | Obesity, Depression | The 3-aminopyrrolidin-2-one scaffold is used to prepare MCH-1R antagonists. chemicalbook.com |

| β-Amyloid Peptide Synthesis | Alzheimer's Disease | Used in the preparation of compounds that inhibit β-amyloid peptide release. chemicalbook.com |

| N-Acylethanolamine Acid Amidase (NAAA) | Pain, Inflammation | Similar β-lactam structures (azetidinones) are potent NAAA inhibitors. nih.gov |

| Targeted Protein Degradation | Oncology, Genetic Disorders | A related dione (B5365651) is a building block for protein degraders. calpaclab.com |

Integration with Advanced Materials Science Research and Supramolecular Chemistry

The unique chemical properties of this compound make it a compelling candidate for applications in materials science. The parent solvent, N-Methyl-2-pyrrolidone (NMP), is widely used in the polymer and battery industries due to its ability to dissolve a wide range of materials, including polyvinylidene difluoride (PVDF) for battery cathodes and aramid fibers. wikipedia.org The addition of a primary amino group in this compound provides a reactive handle for polymerization or for grafting onto surfaces, potentially enabling the creation of novel functional polymers and coatings with tailored properties. Its potential use as an OLED intermediate has also been noted, highlighting its relevance in electronic materials. amadischem.com

The structure of this compound is particularly well-suited for supramolecular chemistry, a field that studies complex systems formed by non-covalent interactions. The molecule possesses key features for directed self-assembly:

A Hydrogen Bond Donor: The primary amine (-NH2).

A Hydrogen Bond Acceptor: The lactam carbonyl group (C=O).

A Strong Dipole Moment: Conferred by the polar amide bond.

These characteristics allow the molecule to participate in predictable hydrogen bonding and dipole-dipole interactions, which could be harnessed to create ordered, "bottom-up" structures such as organogels, liquid crystals, or self-assembled monolayers. Such materials have potential applications in sensing, controlled release systems, and nanoscale electronics. The ability of the molecule to form these intricate networks opens a new frontier for designing smart materials based on this versatile pyrrolidinone building block.

常见问题

Q. What are the optimal synthetic routes for 3-amino-1-methylpyrrolidin-2-one, and how can reaction conditions be standardized?

- Methodological Answer : The compound can be synthesized via substitution reactions targeting the pyrrolidin-2-one scaffold. For example, alkylation of 3-aminopyrrolidin-2-one with methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃ in DMF) yields the methyl-substituted derivative. Critical parameters include reaction temperature (40–60°C), stoichiometric control to avoid over-alkylation, and purification via recrystallization (ethanol/water) . Monitoring by TLC (silica gel, ethyl acetate:hexane = 1:1) ensures reaction completion.

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its analogs?

- Methodological Answer :

- ¹H NMR : The methyl group (N–CH₃) resonates at δ 2.8–3.1 ppm as a singlet. The 3-amino proton (NH₂) appears as a broad peak at δ 1.5–2.0 ppm, while the pyrrolidinone ring protons show splitting patterns between δ 3.5–4.5 ppm .

- IR : Stretching vibrations for the amide carbonyl (C=O) occur at ~1680–1700 cm⁻¹, and NH₂ bending at ~1600 cm⁻¹. Methyl groups exhibit C–H stretches at ~2850–2950 cm⁻¹ .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Use nitrile gloves and lab coats to prevent skin contact.

- Work in a fume hood to avoid inhalation of fine particles.

- Store in airtight containers at 2–8°C to prevent degradation.

- Dispose of waste via approved chemical disposal services, adhering to EPA guidelines .

Advanced Research Questions

Q. How can crystallographic refinement using SHELX programs resolve structural ambiguities in this compound?

- Methodological Answer :

- SHELXL : Refine H-atom positions using riding models, with isotropic displacement parameters. For disordered methyl groups, apply PART instructions to split occupancy.

- High-resolution data : Use TWIN/BASF commands for twinned crystals. Validate refinement with R-factor convergence (<5%) and Δ/σ(max) < 0.001 .

- Example: A recent study resolved torsional angles of the pyrrolidinone ring with SHELXL, confirming a boat conformation via Hirshfeld surface analysis .

Q. How do substituents (e.g., methyl vs. fluorophenyl) influence the reactivity and bioactivity of pyrrolidin-2-one derivatives?

- Methodological Answer : Comparative studies show:

| Substituent | Reactivity (Oxidation) | Lipophilicity (LogP) | Metabolic Stability (t₁/₂) |

|---|---|---|---|

| Methyl | Moderate (KMnO₄) | 0.9 | 2.5 hrs (CYP3A4) |

| Fluorophenyl | High (H₂O₂) | 1.8 | 4.0 hrs (CYP3A4) |

| The methyl group enhances steric hindrance, reducing nucleophilic substitution rates compared to electron-withdrawing fluorophenyl analogs . |

Q. What experimental design strategies optimize multi-step synthesis of pyrrolidin-2-one derivatives?

- Methodological Answer :

- Design of Experiments (DoE) : Vary catalysts (e.g., Pd/C vs. Raney Ni), solvents (DMF vs. THF), and temperatures (60–100°C) to maximize yield.

- Kinetic studies : Use HPLC (C18 column, 0.1% TFA in H₂O:MeCN) to track intermediates. For example, a 3-step synthesis achieved 72% yield by optimizing Suzuki coupling (Pd(OAc)₂, 80°C) and reductive amination (NaBH₃CN, pH 6) .

Q. How can chromatographic methods (HPLC, GC-MS) be validated for quantifying this compound in complex matrices?

- Methodological Answer :

- HPLC : Use a Zorbax SB-C18 column (4.6 × 150 mm, 5 µm) with isocratic elution (10 mM ammonium acetate:MeOH = 70:30, 1.0 mL/min). Validate linearity (R² > 0.99) over 0.1–100 µg/mL and LOD/LOQ (0.05/0.15 µg/mL) .

- GC-MS : Derivatize with BSTFA to enhance volatility. Monitor m/z 114 (molecular ion) and 58 (fragment). Calibrate with internal standards (e.g., deuterated analog) .

Q. What computational approaches predict the binding affinity of this compound with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Parameterize the compound using GAFF force field. Grid boxes (20 × 20 × 20 ų) centered on active sites (e.g., kinase ATP-binding pockets).

- MD simulations (GROMACS) : Run 100 ns trajectories in explicit solvent (TIP3P water) to assess stability (RMSD < 2.0 Å). Recent studies identified H-bonding with Asp86 in PDE4B (ΔG = -9.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。